2-[5-(4-Chlorophenyl)furan-2-yl]imidazo[1,2-a]pyridine
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Overview
Description
2-[5-(4-Chlorophenyl)furan-2-yl]imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a furan ring and a 4-chlorophenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts such as transition metals . The reaction conditions may vary, but typical conditions include temperatures ranging from room temperature to reflux and reaction times from several hours to overnight .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Chlorophenyl)furan-2-yl]imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones under oxidative conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group yields amines .
Scientific Research Applications
2-[5-(4-Chlorophenyl)furan-2-yl]imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[5-(4-Chlorophenyl)furan-2-yl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A class of compounds with similar core structures but different substituents.
Furan-2-ylimidazo[1,2-a]pyridine: Similar structure but without the chlorophenyl group.
4-Chlorophenylimidazo[1,2-a]pyridine: Similar structure but without the furan ring.
Uniqueness
2-[5-(4-Chlorophenyl)furan-2-yl]imidazo[1,2-a]pyridine is unique due to the presence of both the furan and 4-chlorophenyl groups, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
CAS No. |
53174-13-3 |
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Molecular Formula |
C17H11ClN2O |
Molecular Weight |
294.7 g/mol |
IUPAC Name |
2-[5-(4-chlorophenyl)furan-2-yl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C17H11ClN2O/c18-13-6-4-12(5-7-13)15-8-9-16(21-15)14-11-20-10-2-1-3-17(20)19-14/h1-11H |
InChI Key |
LEMITFAKRDVPLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(O3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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